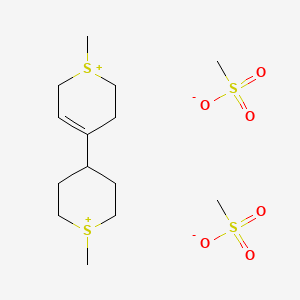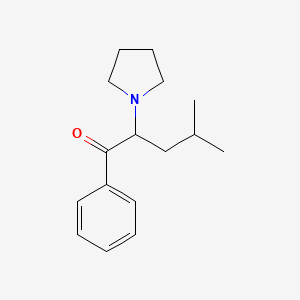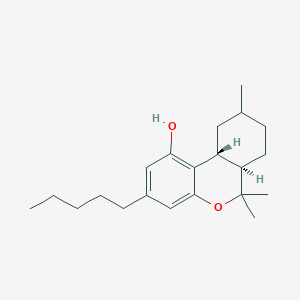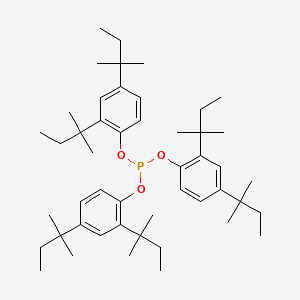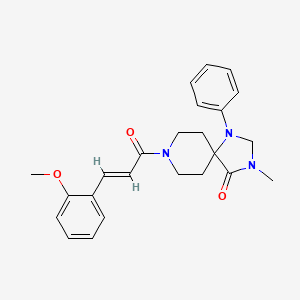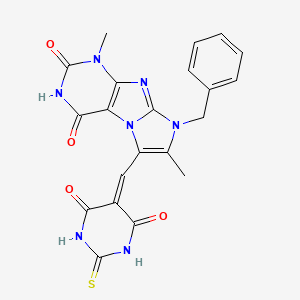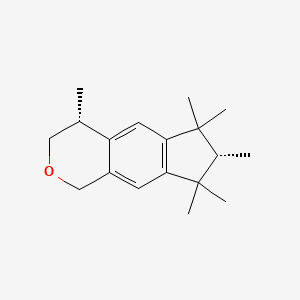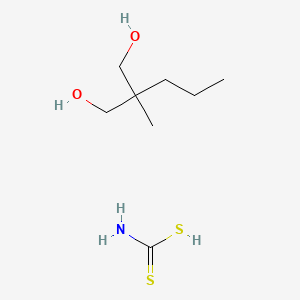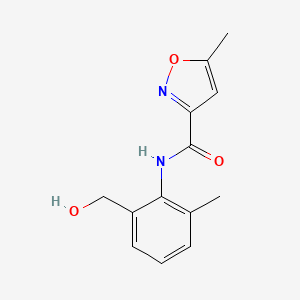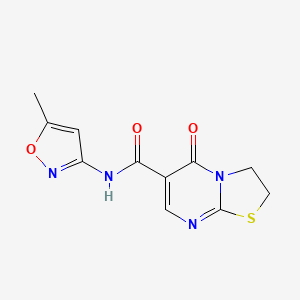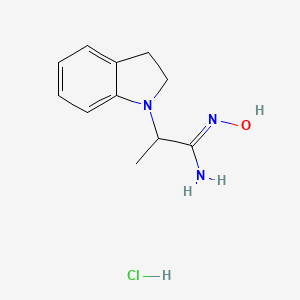
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) involves the reaction of glucose with N,N-bis-(2-chloroethyl)sulfamoyl hydrazine. The reaction typically takes place in an aqueous solution under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) undergoes various chemical reactions, including substitution and cyclization reactions. Common reagents used in these reactions include hydrazine and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can lead to the formation of heterocyclic compounds .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties .
Mecanismo De Acción
The mechanism of action of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by modifying the activity of specific enzymes or proteins, leading to changes in cellular functions . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) can be compared with other similar compounds, such as N,N-bis-(2-chloroethyl)methylamine and N,N-bis-(2-chloroethyl)hydrazides . These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) lies in its specific functional groups and the resulting chemical properties.
Propiedades
Número CAS |
95444-95-4 |
|---|---|
Fórmula molecular |
C10H21Cl2N3O7S |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
(1E,2S,3R,4R,5R)-1-[bis(2-chloroethyl)sulfamoylhydrazinylidene]-2,3,4,5,6-pentahydroxyhexane |
InChI |
InChI=1S/C10H21Cl2N3O7S/c11-1-3-15(4-2-12)23(21,22)14-13-5-7(17)9(19)10(20)8(18)6-16/h5,7-10,14,16-20H,1-4,6H2/b13-5+/t7-,8+,9+,10+/m0/s1 |
Clave InChI |
WTTSTZJSFIBNJU-RIOSXYJZSA-N |
SMILES isomérico |
C(CCl)N(CCCl)S(=O)(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C(CCl)N(CCCl)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


